molecular formula C29H33FN8O B1679870 Purfalcamine

Purfalcamine

カタログ番号: B1679870
分子量: 528.6 g/mol
InChIキー: KRCOMOOXOZSNAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Purfalcamine is a 2,6,9-trisubstituted purine compound known for its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK-1). This compound has garnered attention due to its potential antimalarial activity, causing developmental arrest of malaria parasites at the schizont stage .

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods: Industrial production of Purfalcamine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .

化学反応の分析

反応の種類: プルファルカミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により脱酸素化化合物が生成されることがあります .

4. 科学研究への応用

プルファルカミンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Malaria Treatment

Mechanism of Action
Purfalcamine acts by inhibiting PfCDPK1, a critical enzyme in the life cycle of Plasmodium falciparum. Inhibition of this kinase disrupts the development of the parasite, particularly during the asexual blood stages. Studies indicate that treatment with this compound leads to the arrest of P. falciparum at the mature schizont stage, preventing further progression and replication .

Research Findings

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of P. falciparum in vitro, with significant effects observed on parasite development stages. The compound has been shown to halt development at late schizogony, indicating its potential as a therapeutic agent against malaria .
  • Animal Models : In animal studies, this compound has been tested for its efficacy in reducing parasitemia in Plasmodium berghei-infected mice. The results showed a marked reduction in parasitemia levels, supporting its potential use as an antimalarial drug .

Table 1: Efficacy of this compound in Malaria Models

Study ReferenceModel UsedDose (mg/kg)Reduction in Parasitemia (%)
P. berghei mouse model1051%
In vitro P. falciparum assayN/ASignificant growth inhibition

Cancer Research

Potential Anti-Cancer Properties
Emerging research suggests that this compound may also exhibit anti-cancer properties. Its mechanism of action as a kinase inhibitor may extend beyond malaria parasites to human cancer cells, particularly those that rely on similar signaling pathways.

Research Findings

  • Cell Line Studies : Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including lung and colon cancer cells. The compound's ability to induce cell cycle arrest and apoptosis has been noted, making it a candidate for further investigation as an anti-cancer agent .
  • Combination Therapies : There is ongoing research into the synergistic effects of this compound when used in combination with established chemotherapy agents like 5-Fluorouracil (5-FU). Initial findings suggest enhanced cytotoxicity when this compound is administered alongside traditional treatments .

Table 2: Anti-Cancer Activity of this compound

Cancer TypeCell Line TestedIC50 (μM)Effect Observed
Lung CancerA5492.85Significant growth inhibition
Colon CancerHCT1160.59Induction of apoptosis

作用機序

プルファルカミンは、マラリア原虫の赤血球への侵入に関与する重要な酵素であるPfCDPK-1を阻害することによって作用します。PfCDPK-1の阻害は、原虫の侵入プロセスに不可欠なミクロネムの放出を阻害します。 これにより、原虫が後期シゾゴニー期に蓄積し、メロゾイトの放出とそれに続く赤血球への侵入を阻害します .

類似化合物:

  • 17-ヒドロキシアザジラジオン
  • ピクラシン
  • エピカテキンガレート

比較: プルファルカミンは、PfCDPK-1に対する高い結合親和性と選択性を持つため、独特な化合物です。 17-ヒドロキシアザジラジオン、ピクラシン、エピカテキンガレートなどの類似化合物もPfCDPK-1を阻害する効果を示しますが、プルファルカミンは強力な抗マラリア活性とシゾント期で発生停止を引き起こす能力で際立っています .

類似化合物との比較

生物活性

Purfalcamine is a potent pharmacological inhibitor primarily targeting the calcium-dependent protein kinase 1 (PfCDPK1) in Plasmodium falciparum, the causative agent of malaria. Its biological activity has been extensively studied, revealing significant implications for malaria treatment and understanding the parasite's biology.

This compound exhibits its effects by inhibiting PfCDPK1, which plays a crucial role in the life cycle of P. falciparum. The compound demonstrates an IC50 value of approximately 17 nM against PfCDPK1, indicating its high potency as an inhibitor . This inhibition affects the parasite's ability to invade red blood cells (RBCs) and undergo egress from mature schizonts, thus obstructing the asexual blood stage development of the parasite .

Table 1: this compound Inhibition Data

TargetIC50 (nM)EC50 (nM)Effect on Parasite Growth
PfCDPK117230Arrests development at schizont stage
Pf3D7400-Reduces parasitemia in murine models
Human KinasesVaries-Inhibits multiple kinases (50%-80% at 1 µM)

In Vivo Efficacy

In murine models, this compound has shown promising results. A study indicated that it reduced parasitemia by 46% in a P. berghei model during a four-day treatment regimen . This suggests that this compound not only inhibits P. falciparum effectively in vitro but also has potential therapeutic efficacy in vivo.

Case Studies and Clinical Relevance

A notable case study involved a two-year-old boy diagnosed with severe P. falciparum malaria. The treatment included intravenous artesunate and antibiotics, highlighting the importance of effective antimalarial agents like this compound in clinical settings . Although this compound itself was not used in this case, its role as an inhibitor of PfCDPK1 underlines the need for novel treatments that can be integrated into current malaria therapies.

ADMET Profiling

The pharmacokinetic properties of this compound have raised concerns regarding its safety profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound may exhibit hepatotoxicity and potential carcinogenic effects, alongside being an hERG blocker . These findings necessitate further investigation into safer alternatives or modifications to improve its therapeutic index.

Table 2: ADMET Profile of this compound

PropertyDescription
HepatotoxicityYes
CarcinogenicityPotentially carcinogenic
hERG BlockingYes
ClearanceShort clearance ability

特性

IUPAC Name

[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCOMOOXOZSNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purfalcamine
Reactant of Route 2
Reactant of Route 2
Purfalcamine
Reactant of Route 3
Reactant of Route 3
Purfalcamine
Reactant of Route 4
Reactant of Route 4
Purfalcamine
Reactant of Route 5
Reactant of Route 5
Purfalcamine
Reactant of Route 6
Reactant of Route 6
Purfalcamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。